![molecular formula C17H10FN3O B3722744 3-(4-fluorophenyl)-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B3722744.png)
3-(4-fluorophenyl)-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile
Overview
Description
3-(4-fluorophenyl)-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile, also known as FOAQ, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. FOAQ belongs to the class of quinazoline derivatives, which have been found to exhibit various biological activities such as anticancer, antiviral, and anti-inflammatory effects.
Mechanism of Action
The exact mechanism of action of 3-(4-fluorophenyl)-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile is not fully understood. However, it has been proposed that 3-(4-fluorophenyl)-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile exerts its anticancer activity by inhibiting the activity of specific enzymes involved in cancer cell growth and survival. 3-(4-fluorophenyl)-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile has also been found to modulate the expression of certain genes involved in cancer progression.
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile has been shown to have a selective cytotoxic effect on cancer cells, while exhibiting minimal toxicity towards normal cells. In addition to its anticancer activity, 3-(4-fluorophenyl)-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile has also been found to exhibit anti-inflammatory and antiviral effects. 3-(4-fluorophenyl)-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile has been shown to inhibit the production of pro-inflammatory cytokines and reduce viral replication in vitro.
Advantages and Limitations for Lab Experiments
3-(4-fluorophenyl)-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its anticancer activity has been well established in various cancer cell lines. However, 3-(4-fluorophenyl)-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile has some limitations, including its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 3-(4-fluorophenyl)-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile. One potential area of investigation is the development of more potent derivatives of 3-(4-fluorophenyl)-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile with improved solubility and pharmacokinetic properties. Another area of research is the identification of the specific enzymes and genes targeted by 3-(4-fluorophenyl)-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile, which could provide insights into its mechanism of action and potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and efficacy of 3-(4-fluorophenyl)-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile in animal models and clinical trials.
Scientific Research Applications
3-(4-fluorophenyl)-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile has been extensively studied for its pharmacological properties and potential therapeutic applications. In particular, it has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 3-(4-fluorophenyl)-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells.
properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FN3O/c18-13-7-5-11(6-8-13)9-12(10-19)16-20-15-4-2-1-3-14(15)17(22)21-16/h1-9H,(H,20,21,22)/b12-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRKIOWUNKORCL-FMIVXFBMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C(=CC3=CC=C(C=C3)F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)/C(=C/C3=CC=C(C=C3)F)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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